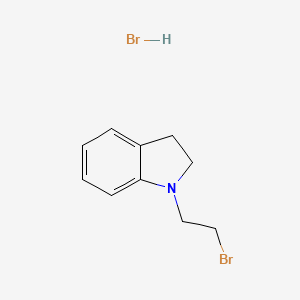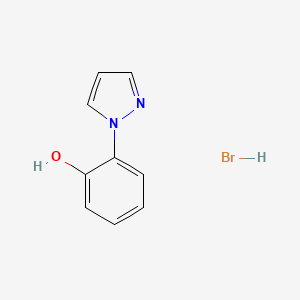
4-(1,3,2-Dioxaborinan-2-yl)phenol
Vue d'ensemble
Description
“4-(1,3,2-Dioxaborinan-2-yl)phenol” is an organic compound with the molecular formula C9H11BO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in tetrahydrofuran, water, and toluene at 80℃ for 5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 177.99 Da . For more detailed structural analysis, advanced techniques such as NMR or X-ray crystallography would be required.Chemical Reactions Analysis
The compound has been involved in reactions with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate . More specific reaction conditions and outcomes would depend on the particular experimental setup.Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
Research has demonstrated the use of 1,3,2-dioxaborinanes in various chemical syntheses and structural analyses. For example, Crich et al. (2002) studied the kinetic and spectroscopic characteristics of 1,3,2-dioxaphosphepanes, which are closely related to 1,3,2-dioxaborinanes, revealing insights into their rearrangement and stereochemistry (Crich et al., 2002). Similarly, Quan (2005) synthesized 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, from related compounds, providing essential knowledge about its structural properties (Quan, 2005).
2. Applications in Polymer Synthesis
Kaya and Aydın (2012) demonstrated the use of similar phenolic compounds in the synthesis of electroactive polymers. Their study highlighted the polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, showing its potential in creating new materials with specific electrical and fluorescence properties (Kaya & Aydın, 2012).
3. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds similar to 4-(1,3,2-Dioxaborinan-2-yl)phenol are often synthesized and studied for their potential biological activities. For instance, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a structurally similar compound to understand its molecular structure and potential biological effects (Viji et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVLLNEXMTXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)












![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)